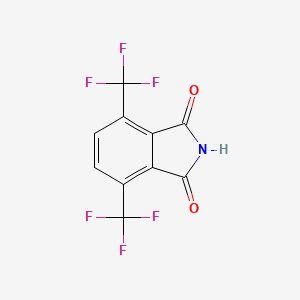
4,7-Bis(trifluoromethyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(trifluoromethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines in the presence of trifluoromethylating agents. One common method is the condensation of phthalic anhydride with 4,7-bis(trifluoromethyl)aniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry principles, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4,7-Bis(trifluoromethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoindole-1,3-dione derivatives, quinones, and hydroxy compounds .
Scientific Research Applications
4,7-Bis(trifluoromethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with metal ions, which can further influence its reactivity and biological activity .
Comparison with Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative without trifluoromethyl groups.
N-Substituted isoindoline-1,3-dione: Compounds with various substituents on the nitrogen atom.
Quinones: Compounds with similar oxidation states and reactivity.
Uniqueness: These groups also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
64219-31-4 |
|---|---|
Molecular Formula |
C10H3F6NO2 |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
4,7-bis(trifluoromethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H3F6NO2/c11-9(12,13)3-1-2-4(10(14,15)16)6-5(3)7(18)17-8(6)19/h1-2H,(H,17,18,19) |
InChI Key |
YSUNXZLYKSZWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)NC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


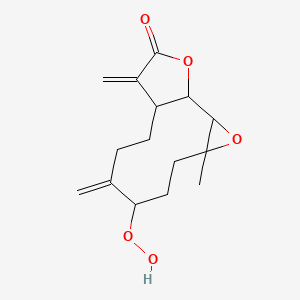
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
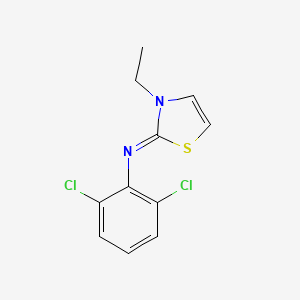
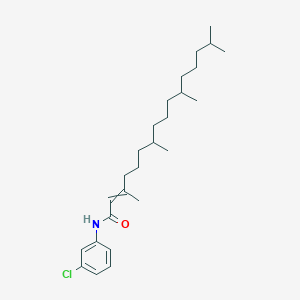
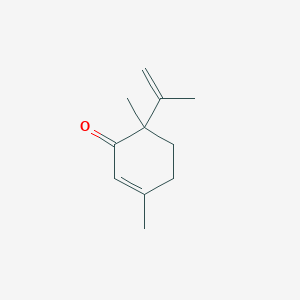

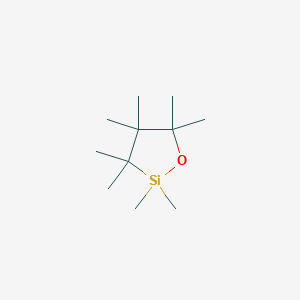
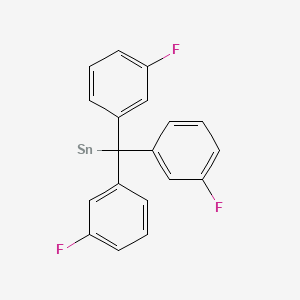
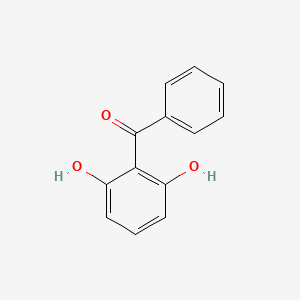

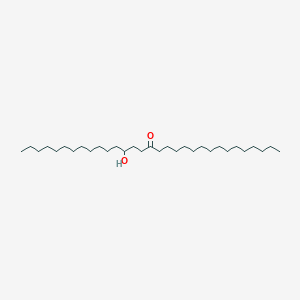
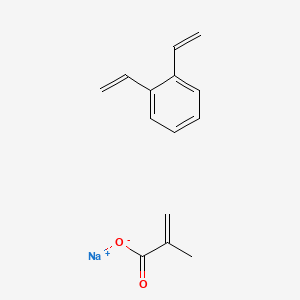
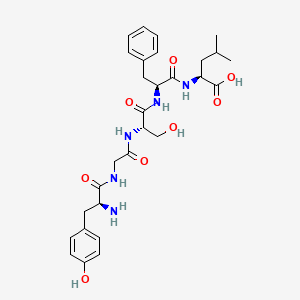
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
